ABT-767
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT767; ABT 767; ABT-767 |
Origin of Product |
United States |
Elucidation of Abt 767 S Molecular Mechanism of Action
Characterization of ABT-767 as a Poly(ADP-ribose) Polymerase-1 (PARP-1) and PARP-2 Inhibitor
This compound functions as a potent, orally bioavailable inhibitor targeting both PARP-1 and PARP-2. nih.govresearchgate.net These enzymes are key players in the cellular response to DNA damage, acting as sensors and facilitators of DNA repair. cancer.govnih.gov By inhibiting PARP-1 and PARP-2, this compound interferes with the cell's ability to effectively mend damaged DNA. cancer.govmedkoo.com
Specificity and Affinity of Enzyme-Ligand Interactions
This compound demonstrates potent inhibitory activity against both PARP-1 and PARP-2. Studies have reported inhibition constant (Ki) values of 0.47 nM for PARP-1 and 0.85 nM for PARP-2. nih.govresearchgate.net These low Ki values signify a high binding affinity of this compound for both enzymes, indicating that it can effectively inhibit their activity at relatively low concentrations. nih.govresearchgate.net
| Enzyme | Ki (nM) |
| PARP-1 | 0.47 |
| PARP-2 | 0.85 |
Competitive Binding Dynamics at the Catalytic Site
PARP enzymes, including PARP-1 and PARP-2, utilize the co-substrate nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to synthesize poly(ADP-ribose) (PAR) chains, a process essential for recruiting DNA repair factors to DNA damage sites. frontiersin.orgoup.com PARP inhibitors like this compound function by competing with NAD+ for access to the catalytic site of the PARP enzyme. frontiersin.orgoup.com By binding to this site, this compound blocks NAD+ from interacting with the enzyme, thereby preventing the catalytic activity of PARP-1 and PARP-2 and inhibiting PAR synthesis. frontiersin.orgoup.com
Functional Consequences of PARP Inhibition by this compound on DNA Repair Pathways
The inhibition of PARP-1 and PARP-2 by this compound has significant repercussions for cellular DNA repair mechanisms, particularly impacting the base excision repair (BER) pathway. cancer.govmedkoo.com
Disruption of the Base Excision Repair (BER) Pathway
The BER pathway is a crucial DNA repair mechanism responsible for correcting single-strand DNA breaks and modified bases. cancer.govoup.com PARP-1 plays a vital role in initiating and facilitating BER by detecting DNA damage and recruiting necessary repair proteins. frontiersin.orgoup.comoup.com Inhibition of PARP-1 by this compound impairs the efficient recruitment of these repair factors, consequently disrupting the BER pathway. cancer.govmedkoo.com This disruption leads to the persistence of single-strand breaks. oup.com
Enhancement of DNA Strand Break Accumulation
Inhibiting PARP-mediated BER with this compound results in the accumulation of unrepaired single-strand DNA breaks. cancer.govmedkoo.com As the DNA replication machinery encounters these unrepaired breaks, they can be converted into more harmful double-strand breaks. oup.commdpi.com This increase in DNA strand break accumulation is a direct consequence of this compound's inhibitory action. cancer.govmedkoo.com
Molecular Mechanisms Leading to Genomic Instability and Programmed Cell Death Induced by this compound
The accumulation of DNA strand breaks, particularly the formation of double-strand breaks resulting from stalled replication forks due to impaired BER, promotes significant genomic instability. cancer.govoup.commdpi.com Genomic instability, characterized by a high rate of mutations and chromosomal aberrations, is a hallmark of cancer. researchgate.net Cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR), are particularly vulnerable to the accumulation of double-strand breaks. oup.commdpi.com While HR-proficient cells possess an alternative pathway to repair these breaks, HR-deficient cells are highly sensitive to PARP inhibition because they lack this backup repair mechanism. oup.commdpi.com The excessive and irreparable DNA damage in these sensitive cells triggers molecular pathways that lead to programmed cell death, or apoptosis. cancer.govmdpi.comresearchgate.net This concept of synthetic lethality, where the combination of an existing repair deficiency and PARP inhibition is lethal to the cell, is a fundamental principle underlying the potential therapeutic application of this compound in certain cancers. oup.commdpi.com
Pathways of Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. antibodiesinc.comresearchgate.net this compound induces apoptosis primarily by targeting the DNA repair mechanisms, specifically the base excision repair (BER) pathway. cancer.gov
PARP proteins, particularly PARP1 and PARP2, play a vital role in detecting and repairing single-strand DNA breaks (SSBs). cancer.gov They bind to damaged DNA, catalyze the post-translational ADP-ribosylation of nuclear proteins, and recruit other repair proteins to the site of damage. cancer.gov By inhibiting PARP1 and PARP2, this compound prevents the effective repair of SSBs via the BER pathway. cancer.gov
The accumulation of unrepaired SSBs leads to the collapse of replication forks during DNA replication, which are then converted into more severe double-strand DNA breaks (DSBs). mdpi.comresearchgate.net In normal cells, these DSBs are primarily repaired by the homologous recombination repair (HRR) pathway. mdpi.comresearchgate.net However, in cancer cells with deficiencies in HRR, the increased burden of DSBs due to PARP inhibition overwhelms their repair capacity, leading to genomic instability and ultimately triggering apoptotic cell death. cancer.govmdpi.comresearchgate.net
The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is a major route through which apoptosis is executed. antibodiesinc.comnih.govcellsignal.com This pathway is regulated by the balance between pro-apoptotic and anti-apoptotic proteins of the BCL-2 family. nih.govfrontiersin.orgoncotarget.comjbtr.or.kr While the provided information primarily links this compound's apoptosis induction to DNA damage and PARP inhibition, the resulting genomic instability and accumulation of DSBs can activate downstream apoptotic signaling cascades, potentially involving the BCL-2 family of proteins and the activation of caspases, which are key executioners of apoptosis. antibodiesinc.comresearchgate.netmdpi.com
Role in Promoting Synthetic Lethality within Specific Genetic Contexts
Synthetic lethality is a genetic concept where the co-occurrence of events that are individually non-lethal leads to cell death. mdpi.combeactica.comnih.govoup.comnih.gov In the context of cancer therapy, this principle is exploited by targeting a pathway that becomes essential for cancer cell survival when another pathway is already compromised, often due to a genetic mutation. mdpi.combeactica.comnih.govnih.gov
This compound, as a PARP inhibitor, leverages the concept of synthetic lethality in cancer cells with defects in the HRR pathway. mdpi.comresearchgate.net The HRR pathway is critical for repairing DSBs, which are highly cytotoxic DNA lesions. mdpi.comresearchgate.net When the HRR pathway is deficient, for instance, due to mutations in BRCA1 or BRCA2 genes, cancer cells become heavily reliant on alternative DNA repair mechanisms, such as the BER pathway mediated by PARP. mdpi.comresearchgate.net
Inhibition of PARP by this compound in HRR-deficient cells prevents the repair of SSBs, leading to their conversion into DSBs. mdpi.comresearchgate.net Since the primary mechanism for repairing these DSBs (HRR) is already impaired, the accumulation of unrepaired DNA damage becomes catastrophic for the cancer cell, resulting in synthetic lethality and cell death. mdpi.comresearchgate.net This selective toxicity to HRR-deficient cells, while sparing normal HRR-proficient cells, forms the basis for the therapeutic window of PARP inhibitors like this compound. beactica.com
Research findings support the synthetic lethal relationship between PARP inhibition and HRR deficiency. Studies have shown that responses to PARP inhibitors, including this compound, are observed particularly in cancers with HR deficiency, such as those with BRCA1 or BRCA2 mutations. nih.govmdpi.comascopubs.org This highlights the importance of specific genetic contexts, particularly alterations in DNA repair pathways, in determining the efficacy of this compound. nih.govascopubs.org
Comprehensive Preclinical in Vitro Investigations of Abt 767
Assessment of ABT-767 Efficacy in Diverse Cellular Models
In vitro investigations of this compound have focused on evaluating its effectiveness across various cellular contexts, particularly those relevant to cancer biology and treatment response.
Studies in Cellular Systems with Homologous Recombination Deficiency (HRD)
This compound, as a PARP inhibitor, is particularly relevant in cellular systems exhibiting homologous recombination deficiency (HRD). Malignancies with defects in homologous recombination, such as those with BRCA1 or BRCA2 mutations, are more reliant on PARP for DNA repair than normal cells, making them more susceptible to PARP inhibition. nih.govresearchgate.net Preclinical studies have demonstrated that changes in alternative DNA repair pathways can influence sensitivity to PARP inhibitors in ovarian cancer models. patsnap.commayocliniclabs.comnih.gov
In vitro studies using BRCA1-mutant COV362 ovarian cancer cells have shown that the deletion of 53BP1, a protein involved in DNA repair, increased homologous recombination (HR) and decreased sensitivity to PARP inhibitors. patsnap.commayocliniclabs.comnih.gov This suggests that the status of complementary repair pathways, such as those involving 53BP1, can correlate with the response of HR-deficient cancers to PARP inhibitors like this compound. patsnap.comnih.govresearchgate.net
Analysis of Cell Viability and Proliferation Modulation
Cell viability refers to the percentage of live and healthy cells in a sample, while proliferation is the process of cell growth and division. mdpi.comsusupport.com Assessing the modulation of these processes is fundamental in preclinical studies to determine a compound's cytotoxic or cytostatic effects on cancer cells. nih.gov
While specific detailed in vitro data on this compound's direct impact on cell viability and proliferation across diverse cancer cell lines were not extensively detailed in the provided search results, the mechanism of action of this compound, which involves inducing genomic instability and leading to apoptosis, inherently impacts cell viability and proliferation. cancer.govmedkoo.com PARP inhibitors are designed to prevent cancer cells from effectively repairing DNA damage, which ultimately hinders their ability to proliferate and can lead to cell death. cancer.govmedkoo.com
Detailed Characterization of Apoptotic Responses
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. accscience.com Detailed characterization of apoptotic responses induced by a compound provides crucial insights into its therapeutic potential. bmrat.org this compound's mechanism of inhibiting PARP-1 and PARP-2 leads to the accumulation of DNA strand breaks and promotes genomic instability, eventually triggering apoptosis. cancer.govmedkoo.com
The induction of apoptosis is a direct consequence of this compound's action in preventing effective DNA repair. cancer.govmedkoo.com By overwhelming the cell's repair mechanisms, the accumulated DNA damage signals the cell to undergo programmed cell death. cancer.govmedkoo.com While specific in vitro data detailing the markers or pathways of apoptosis induced by this compound were not prominently featured in the search results, the general understanding of PARP inhibition indicates that this mechanism is central to its antineoplastic activity. cancer.govmedkoo.com
Evaluation of Synergistic Interactions of this compound with Complementary Agents
Preclinical in vitro studies often explore the potential for synergistic interactions between novel compounds and existing cancer therapies, such as chemotherapy or radiation. mdpi.comfrontiersin.org Synergistic effects occur when the combined effect of two or more agents is greater than the sum of their individual effects, potentially allowing for lower doses and reduced toxicity while maintaining or enhancing efficacy. wipo.int
Combination Strategies with DNA-Damaging Chemotherapeutics
DNA-damaging chemotherapeutic agents are a cornerstone of cancer treatment. Combining a PARP inhibitor like this compound with these agents can exploit the concept of synthetic lethality. nih.gov Since PARP inhibitors impair DNA repair, combining them with agents that induce DNA damage can overwhelm the cancer cell's ability to repair the damage, leading to increased cell death. cancer.govmedkoo.com
This compound may enhance the cytotoxicity of DNA-damaging agents and potentially reverse tumor cell chemoresistance. cancer.govmedkoo.com Animal studies have indicated that this compound can increase the sensitivity of tumor cells to chemotherapeutic agents, leading to more effective killing of cancer cells and tumor shrinkage, particularly in tumors with BRCA1 or BRCA2 mutations. onderzoekmetmensen.nl While specific in vitro data on combinations of this compound with particular chemotherapeutics were not detailed in the provided results, the known mechanism of PARP inhibitors strongly supports the rationale for such combinations. cancer.govmedkoo.com
Potentiation of Radiation-Induced Cellular Effects
Ionizing radiation (IR) is another common cancer treatment that works by inducing DNA damage. nih.gov Similar to chemotherapy, combining a PARP inhibitor with radiation can enhance the cytotoxic effects by impairing the repair of radiation-induced DNA lesions. aacrjournals.orgmdpi.com
This compound may reverse tumor cell radioresistance. cancer.govmedkoo.com Studies with other PARP inhibitors, such as ABT-888, have shown that they can sensitize cancer cells to radiation in vitro, particularly in cells with functional p53. aacrjournals.org This sensitization is linked to the impairment of HR repair following IR. aacrjournals.org While direct in vitro data for this compound's potentiation of radiation effects were not explicitly found, its classification as a PARP inhibitor with a similar mechanism suggests a potential for radiosensitization. cancer.govmedkoo.com
| Preclinical In Vitro Investigation Area | Key Findings Related to this compound | Relevant Cellular Models |
| Assessment of Efficacy in Diverse Cellular Models | ||
| Studies in Cellular Systems with HRD | Sensitivity influenced by status of complementary repair pathways (e.g., 53BP1). patsnap.commayocliniclabs.comnih.gov Impairs DNA repair in HRD cells. nih.govresearchgate.net | BRCA1-mutant COV362 ovarian cancer cells. patsnap.commayocliniclabs.comnih.gov Cellular systems with homologous recombination deficiency (HRD). nih.gov |
| Analysis of Cell Viability and Proliferation Modulation | Mechanism of action (DNA damage accumulation, genomic instability) inherently impacts viability and proliferation. cancer.govmedkoo.com | Cancer cell lines (general understanding based on PARP inhibition). |
| Detailed Characterization of Apoptotic Responses | Induces apoptosis as a consequence of accumulated DNA damage and genomic instability. cancer.govmedkoo.com | Cancer cell lines (general understanding based on PARP inhibition). cancer.govmedkoo.com |
| Evaluation of Synergistic Interactions with Complementary Agents | ||
| Combination Strategies with DNA-Damaging Chemotherapeutics | May enhance cytotoxicity and reverse chemoresistance. cancer.govmedkoo.com Potential for synthetic lethality. nih.gov | Tumor cells, particularly with BRCA1 or BRCA2 mutations (based on animal studies and mechanism). onderzoekmetmensen.nl |
| Potentiation of Radiation-Induced Cellular Effects | May reverse radioresistance. cancer.govmedkoo.com Potential for radiosensitization by impairing DNA repair (based on mechanism and studies with other PARP inhibitors). aacrjournals.org | Cancer cells (based on mechanism and studies with other PARP inhibitors). aacrjournals.org |
Exploration of Cellular and Subcellular Pathways Modulated by this compound
This compound, a poly(ADP-ribose) polymerase (PARP) inhibitor, exerts its effects primarily by targeting the DNA repair machinery within cancer cells. PARP enzymes, particularly PARP1 and PARP2, play a crucial role in the repair of single-strand DNA breaks through the base excision repair (BER) pathway. By inhibiting PARP, this compound prevents this repair mechanism, leading to the accumulation of DNA damage, which is then converted into more cytotoxic double-strand breaks during DNA replication. fishersci.cawikipedia.orgnih.gov This accumulation of unrepaired DNA damage triggers downstream signaling cascades that can ultimately lead to cell death.
Influence on Mitochondrial Apoptotic Signaling
The accumulation of significant DNA damage, as induced by PARP inhibition with this compound, is a potent trigger for the intrinsic apoptotic pathway. This pathway is critically regulated by the mitochondria. While direct in vitro studies specifically detailing this compound's immediate interactions with mitochondrial proteins were not prominently found in the provided search results, the well-established mechanism of PARP inhibitors indicates a downstream influence on mitochondrial apoptotic signaling. Unrepaired DNA double-strand breaks activate signaling cascades, such as those involving ATM and ATR kinases, which can then converge on the mitochondrial pathway. nih.govwikipedia.org The intrinsic apoptotic pathway involves the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govwikipedia.org Cytochrome c then interacts with Apaf-1 and pro-caspase-9 to form the apoptosome, a complex that activates caspase-9. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell through the degradation of cellular proteins and DNA fragmentation, culminating in apoptotic cell death. nih.govwikipedia.org Therefore, the DNA damage overload caused by this compound's inhibition of PARP is expected to activate this mitochondrial-mediated apoptotic cascade, leading to the demise of susceptible cancer cells.
Impact on DNA Repair Signaling Cascades
This compound's primary impact on DNA repair signaling cascades stems from its inhibition of PARP1 and PARP2. These enzymes are central to the BER pathway, which is responsible for repairing single-strand DNA breaks. fishersci.cawikipedia.orgnih.gov By blocking PARP activity, this compound prevents the efficient repair of these breaks. This leads to an increase in the number of single-strand breaks, which are then converted into double-strand breaks during DNA replication. fishersci.cawikipedia.orgnih.gov
In cells with functional homologous recombination (HR) repair pathways, these accumulated double-strand breaks can potentially be repaired. However, in cancer cells with deficiencies in HR, such as those with mutations in BRCA1 or BRCA2, the repair of double-strand breaks is impaired. This creates a state of "synthetic lethality," where the inhibition of PARP in the context of HR deficiency leads to an overwhelming accumulation of unrepaired DNA damage, triggering cell death. fishersci.cawikipedia.orgnih.gov Preclinical in vitro studies have demonstrated that this compound enhances the accumulation of DNA strand breaks and promotes genomic instability, contributing to its antineoplastic activity, particularly in cells with compromised DNA repair mechanisms. fishersci.cawikipedia.orgnih.gov
Identification and Validation of Molecular Predictors of Cellular Sensitivity to this compound
Identifying molecular markers that predict cellular sensitivity to this compound is crucial for determining which tumors are most likely to respond to treatment. Preclinical in vitro studies have been instrumental in uncovering such predictors, focusing particularly on the status of key genes involved in DNA repair.
Role of BRCA1/2 Status in Cellular Sensitivity
The status of the BRCA1 and BRCA2 genes is a significant predictor of sensitivity to PARP inhibitors, including this compound. BRCA1 and BRCA2 are critical components of the homologous recombination (HR) DNA repair pathway. Mutations in these genes lead to a deficiency in HR, making cancer cells more reliant on alternative repair pathways, such as BER, which is mediated by PARP.
Preclinical studies and clinical trial data indicate that tumors with BRCA1 or BRCA2 mutations are more sensitive to this compound. The inhibition of PARP by this compound in these HR-deficient cells results in the accumulation of unrepaired double-strand breaks, as the primary HR pathway is non-functional. This leads to increased genomic instability and a higher likelihood of apoptosis compared to cells with functional BRCA proteins. fishersci.cawikipedia.orgnih.gov
Investigation of 53BP1 Expression and its Modulatory Effects
Tumor protein p53-binding protein 1 (53BP1) is another key factor influencing DNA repair pathway choice and modulating sensitivity to PARP inhibitors, particularly in the context of BRCA1 deficiency. 53BP1 plays a role in promoting non-homologous end joining (NHEJ) and counteracting HR activity, especially at stalled replication forks.
Preclinical in vitro studies have investigated the role of 53BP1 expression in cellular sensitivity to PARP inhibitors. Research using BRCA1-mutant ovarian cancer cells has shown that deletion of 53BP1 can restore homologous recombination activity despite the absence of functional BRCA1. This restoration of HR due to 53BP1 loss leads to decreased reliance on PARP-mediated repair and consequently reduces sensitivity to PARP inhibitors like this compound in vitro. Conversely, higher levels of 53BP1 expression in HR-deficient cancers have been associated with decreased antitumor efficacy of this compound. These findings highlight 53BP1 as a potential biomarker that can influence the response to this compound, particularly in tumors with BRCA1 mutations.
Data Table: Influence of BRCA1/2 and 53BP1 Status on this compound Sensitivity (In Vitro Insights)
While specific quantitative in vitro sensitivity data (e.g., IC50 values across different cell lines with varying BRCA/53BP1 status) were not consistently available in the provided snippets to construct a detailed numerical table, the qualitative and correlative findings can be summarized as follows:
| Molecular Marker Status | Homologous Recombination (HR) Activity | Sensitivity to this compound (PARP Inhibition) | In Vitro Observation Highlights | Source |
| BRCA1/2 Wild-Type | Functional | Lower Sensitivity | Efficient HR can repair DNA breaks induced by PARP inhibition. | |
| BRCA1/2 Mutant | Deficient | Higher Sensitivity | Impaired HR leads to accumulation of lethal DNA breaks upon PARP inhibition. | |
| BRCA1 Mutant + 53BP1 Intact | Deficient | Higher Sensitivity | Standard scenario for BRCA1 deficiency and PARP inhibitor sensitivity. | |
| BRCA1 Mutant + 53BP1 Loss | Restored HR Activity | Decreased Sensitivity | 53BP1 deletion redirects repair towards HR, bypassing the need for PARP-mediated repair. | |
| High 53BP1 in HR-Deficient | (Context Dependent) | Associated with Decreased Efficacy | Correlative finding in clinical samples, supported by in vitro mechanism of 53BP1 loss effects. |
Rigorous Preclinical in Vivo Studies of Abt 767 in Non Human Disease Models
Assessment of Antitumor Activity in Relevant Non-Human Xenograft Models
Preclinical studies demonstrated that ABT-767 possessed anticancer activity in various models, which provided the basis for its evaluation in clinical trials nih.govresearchgate.net. While specific detailed data regarding tumor growth inhibition rates or survival benefits in particular xenograft models for this compound are not extensively detailed in the immediately available search results, the observed antitumor activity in these non-human systems was sufficient to support its advancement in the drug development pipeline nih.govresearchgate.net. Xenograft models, typically involving the transplantation of human cancer cells into immunocompromised mice, are commonly used to assess the in vivo efficacy of potential therapeutic agents against human tumors xn--9kr57xk9fjp6a.com.
Efficacy Studies in Genetically Engineered Non-Human Disease Models
Genetically engineered mouse models (GEMMs) offer valuable tools for cancer research as they can more closely recapitulate the genetic alterations and tumor microenvironment found in human cancers compared to standard xenograft models researchgate.net. While the provided search results indicate that preclinical studies of PARP inhibitors, including the investigation of biomarkers and resistance mechanisms, have utilized GEMMs nih.govoup.com, specific detailed efficacy studies of this compound in genetically engineered non-human disease models are not explicitly described in the retrieved information. However, the broader context of PARP inhibitor research suggests that such models are employed to understand the impact of genetic deficiencies, such as in homologous recombination, on therapeutic response nih.govmdpi.comcardiff.ac.uk.
Analysis of Molecular Biomarkers and Pathway Modulation in Preclinical In Vivo Contexts
Analysis of molecular biomarkers and pathway modulation in preclinical in vivo studies helps to understand a compound's mechanism of action and identify potential predictors of response. In the context of this compound, preclinical studies investigating the role of alternative DNA repair pathways in PARP inhibitor sensitivity in ovarian cancer models were conducted nih.govpatsnap.com. These preclinical observations informed the analysis of clinical samples, where decreased levels of the protein 53BP1 were found to be associated with decreased antitumor efficacy of this compound in homologous recombination-deficient (HRD) ovarian cancers nih.govoup.comrug.nl. This suggests that preclinical investigations into biomarkers like 53BP1 provided insights into potential mechanisms of resistance or sensitivity to this compound, which were then correlated with clinical outcomes nih.gov. The role of 53BP1 in DNA repair pathways and its impact on PARP inhibitor response has been a subject of preclinical investigation nih.govnih.gov.
Molecular Determinants of Response and Mechanisms of Resistance to Abt 767
Comprehensive Analysis of Homologous Recombination Deficiency (HRD) as a Predictor of ABT-767 Sensitivity
Homologous recombination deficiency (HRD) is a key biomarker associated with sensitivity to PARP inhibitors. nih.govasjo.ind-nb.info HRD refers to a reduced capacity of the cell to accurately repair double-strand DNA breaks through the homologous recombination pathway. This deficiency can arise from various genetic and epigenetic alterations, with mutations in BRCA1 and BRCA2 being the most well-established causes. nih.govasjo.ind-nb.info
In a phase 1 study of this compound, patients with tumors exhibiting HRD, as well as those with BRCA1 or BRCA2 mutations and platinum sensitivity, showed greater sensitivity to the treatment. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.ua Median progression-free survival was significantly longer for HRD-positive patients compared to HRD-negative patients with ovarian cancer treated with this compound. nih.govnih.govresearchgate.netresearchgate.net Responses were generally restricted to HRD-positive patients. nih.gov
Structural and Functional Implications of BRCA1/2 Mutations
BRCA1 and BRCA2 are tumor suppressor genes that play critical roles in the homologous recombination repair pathway. asjo.in Mutations in these genes impair the cell's ability to perform HR, leading to an accumulation of DNA damage, particularly double-strand breaks. asjo.ind-nb.info In the presence of a PARP inhibitor like this compound, the cell's alternative DNA repair pathways, such as base excision repair (BER) which is PARP-dependent, are also inhibited. asjo.inoup.com This results in unrepaired DNA damage and ultimately leads to cell death in HRD cells, a phenomenon known as synthetic lethality. asjo.ind-nb.info
Clinical data from the phase 1 study of this compound demonstrated that mutations in BRCA1 or BRCA2 were associated with tumor response. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.ua Among HRD-positive patients in the study, those with a deleterious somatic BRCA mutation showed a higher response rate to this compound. nih.gov
Characterization of Non-BRCA-Associated HRD Phenotypes
While BRCA1/2 mutations are prominent drivers of HRD, deficiencies in other genes involved in the HR pathway can also lead to an HRD phenotype and confer sensitivity to PARP inhibitors. asjo.inmdpi.com These non-BRCA associated HRD phenotypes can arise from mutations or epigenetic silencing of genes such as PALB2, ATM, CHEK2, RAD51C, and RAD51D. asjo.inmdpi.com
In the this compound phase 1 study, responses were observed in HRD-positive patients who did not have a deleterious BRCA mutation, although the sample size was small. nih.gov This suggests that this compound sensitivity is not limited to BRCA-mutated tumors but extends to a broader HRD-positive population. Identifying these non-BRCA HRD phenotypes through comprehensive genomic testing or functional HRD assays may help predict response to this compound and other PARP inhibitors. nih.gov
Investigation of Acquired Resistance Mechanisms to PARP Inhibitors, with a Focus on this compound
Despite initial responses, tumors can develop acquired resistance to PARP inhibitors, including this compound. d-nb.infooup.com Understanding these resistance mechanisms is crucial for developing strategies to overcome them. While specific resistance mechanisms to this compound were not evaluated in detail in the primary phase 1 study nih.govresearchgate.net, research on other PARP inhibitors provides valuable insights into potential mechanisms relevant to this compound.
Several mechanisms of acquired resistance to PARP inhibitors have been identified, including restoration of HR function, stabilization of replication forks, and increased drug efflux. d-nb.infomdpi.commdpi.com
Role of 53BP1 Loss or Altered Function in Resistance Phenotypes
Loss or altered function of the tumor suppressor protein 53BP1 (TP53BP1) has been implicated as a mechanism of acquired resistance to PARP inhibitors, particularly in BRCA1-deficient contexts. oup.commdpi.comnih.govresearchgate.netnih.govuvic.ca 53BP1 plays a role in directing DNA repair towards the non-homologous end-joining (NHEJ) pathway and inhibiting excessive DNA end resection, which is necessary for HR. d-nb.infonih.gov
In BRCA1-deficient cells, loss of 53BP1 can restore DNA end resection, thereby partially restoring HR function and leading to PARP inhibitor resistance. mdpi.comnih.govnih.gov A study examining archival biopsies from ovarian cancer patients treated with this compound found that decreased 53BP1 immunostaining was associated with decreased antitumor efficacy of this compound in the HR-deficient subset. oup.comnih.govresearchgate.netnih.govuvic.capatsnap.comcancerindex.org This suggests that 53BP1 loss may be a predictor of resistance to this compound in HR-deficient ovarian cancers. oup.comnih.govresearchgate.netnih.govuvic.ca
Compensatory Upregulation or Deregulation of Alternative DNA Repair Pathways (e.g., Non-Homologous End-Joining)
While HRD sensitizes tumors to PARP inhibitors, compensatory activation or upregulation of alternative DNA repair pathways, such as non-homologous end-joining (NHEJ), can contribute to resistance. d-nb.infodntb.gov.uaresearchgate.net NHEJ is an error-prone DNA repair pathway that can process double-strand breaks independently of a homologous template. researchgate.net
Studies have investigated the expression of components of the NHEJ pathway in the context of PARP inhibitor response. nih.govresearchgate.net While the direct impact of NHEJ upregulation on this compound resistance specifically requires further investigation, it is a known mechanism of resistance to PARP inhibitors in general. d-nb.info Alterations in proteins involved in NHEJ were examined in biopsies from patients treated with this compound, alongside other repair proteins. nih.govresearchgate.net
Characterization of Other Genetic and Epigenetic Alterations Conferring Resistance
Beyond HR restoration and alterations in 53BP1 or NHEJ, other genetic and epigenetic changes can contribute to acquired resistance to PARP inhibitors. d-nb.infodntb.gov.uamdpi.comuvic.ca These can include secondary mutations in BRCA1 or BRCA2 that restore the open reading frame and functional protein d-nb.infomdpi.com, mutations in other HR pathway genes, or alterations affecting drug transport or metabolism. d-nb.infomdpi.com
Epigenetic modifications, such as changes in DNA methylation or histone modifications, can also play a role in regulating the expression of genes involved in DNA repair and thus influence PARP inhibitor sensitivity and resistance. d-nb.infonih.govmdpi.commdpi.com While specific genetic and epigenetic resistance alterations to this compound were not extensively characterized in the available studies nih.govresearchgate.net, these general mechanisms observed with other PARP inhibitors are likely relevant. d-nb.infomdpi.com
Table 1: Summary of Key Molecular Factors and Their Association with this compound Response and Resistance
| Molecular Factor | Association with this compound Sensitivity | Association with this compound Resistance | Relevant Section |
| Homologous Recombination Deficiency (HRD) | Associated with increased sensitivity | Loss of HRD can lead to resistance | 5.1 |
| BRCA1/2 Mutations | Associated with increased sensitivity | Secondary mutations restoring function can lead to resistance | 5.1.1, 5.2.3 |
| Non-BRCA HRD Phenotypes | Associated with sensitivity | - | 5.1.2 |
| 53BP1 Loss or Altered Function | - | Associated with decreased efficacy | 5.2.1 |
| Alternative DNA Repair (e.g., NHEJ) | - | Upregulation can lead to resistance | 5.2.2 |
| Other Genetic/Epigenetic Alterations | - | Can confer resistance | 5.2.3 |
Table 2: Objective Response Rates to this compound in Ovarian Cancer Patients by HRD Status
| HRD Status | Number of Evaluable Patients | Objective Responses (RECIST 1.1 and/or CA-125) | Response Rate |
| HRD Positive | Not explicitly stated for all HRD positive, but included in overall ovarian cancer data nih.gov. Among HRD positive with deleterious somatic BRCA mutation: 26 nih.gov | Among HRD positive with deleterious somatic BRCA mutation: 14 (7 PR, 7 CR) nih.gov | Among HRD positive with deleterious somatic BRCA mutation: 54% nih.gov |
| HRD Negative | Not explicitly stated for all HRD negative, but included in overall ovarian cancer data nih.gov. | 0 nih.gov | 0% |
Note: Data derived from a phase 1 study; sample sizes for specific subsets may be small. nih.gov
Development and Preclinical Evaluation of Strategies to Circumvent this compound Resistance
This compound is an orally available small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. fishersci.comsemanticscholar.org It functions by binding to these enzymes, thereby preventing the repair of damaged DNA via the base excision repair (BER) pathway. fishersci.com This inhibition leads to an accumulation of DNA strand breaks and promotes genomic instability, ultimately resulting in apoptosis in cancer cells. fishersci.com this compound has demonstrated preclinical anticancer activity and has been evaluated in clinical trials for advanced solid tumors, particularly in those with BRCA1 or BRCA2 mutations and in high-grade serous ovarian cancer (HGSOC). semanticscholar.orgwikipedia.org
Despite the initial activity of PARP inhibitors like this compound in homologous recombination deficiency (HRD) tumors, the development of resistance remains a significant clinical challenge. Understanding the mechanisms underlying this resistance is crucial for developing strategies to overcome it. While mechanisms of resistance were not specifically evaluated within some clinical trials of this compound semanticscholar.org, research into PARP inhibitor resistance in general, and correlations observed in this compound studies, provide insights.
One notable mechanism of resistance observed in the context of PARP inhibitors, and correlated with decreased efficacy of this compound in HR-deficient ovarian cancers, is the loss of 53BP1 expression. wikipedia.orguni.lu Preclinical studies using BRCA1-mutant ovarian cancer cells have demonstrated that deletion of 53BP1 can increase homologous recombination (HR) and decrease sensitivity to PARP inhibitors in vitro. wikipedia.orguni.lu These preclinical findings align with clinical observations where a decreased 53BP1 H-score was associated with reduced antitumor efficacy of this compound in HR-deficient ovarian cancers. wikipedia.orguni.lu This suggests that the restoration of HR function, even in the presence of BRCA1 mutations, potentially mediated by factors like 53BP1 loss, can confer resistance to PARP inhibition.
The development and preclinical evaluation of strategies to circumvent PARP inhibitor resistance are active areas of research. These strategies often focus on targeting alternative DNA repair pathways or exploiting vulnerabilities introduced by the resistance mechanisms. While specific preclinical studies detailing strategies developed and evaluated solely to overcome resistance to this compound were not extensively available in the consulted literature, general approaches being explored for PARP inhibitor resistance include:
Combination Therapies: Combining PARP inhibitors with other agents that target different DNA repair pathways or signaling cascades involved in resistance. Preclinical studies have explored combinations of PARP inhibitors with agents such as ATR inhibitors, CHK1 inhibitors, PI3K inhibitors, and anti-angiogenic agents, demonstrating synergistic activity in overcoming resistance in various cancer models. The rationale often involves simultaneously inhibiting multiple repair pathways or targeting pathways that become essential for survival in resistant cells.
Targeting Drug Efflux: Upregulation of drug efflux transporters, such as P-glycoprotein, can contribute to PARP inhibitor resistance by reducing intracellular drug concentrations. Preclinical efforts include developing PARP inhibitors that are poor substrates for these transporters or combining PARP inhibitors with efflux pump inhibitors.
Exploiting Synthetic Lethality Interactions: Identifying new synthetic lethal interactions that become relevant in PARP inhibitor-resistant settings.
Advanced Methodologies and Innovative Approaches in Abt 767 Research
Application of High-Throughput Molecular Assays for Target Engagement and Pathway Analysis
High-throughput molecular assays are crucial for efficiently assessing how ABT-767 interacts with its intended targets and influences downstream signaling pathways. These assays allow for the rapid screening of compound libraries and the identification of key molecular events modulated by this compound. Target engagement assays, for instance, can directly measure the binding of this compound to its target proteins within a cellular environment, providing a more biologically relevant assessment than in vitro biochemical assays. luceome.compelagobio.com Techniques such as cellular thermal shift assays (CETSA) can quantify direct drug binding by measuring changes in protein thermal stability upon ligand interaction. pelagobio.com High-throughput screening (HTS) platforms, incorporating both target- and cell-based assays, are fundamental in drug discovery to identify efficacious compounds and their targets. accscience.comevotec.com These methods are essential for building structure-activity relationships and understanding a drug's mechanism of action. nih.gov
Utilization of Omics Technologies for Comprehensive Biological Profiling
Omics technologies, including transcriptomics, proteomics, and metabolomics, offer a comprehensive view of the biological changes induced by this compound. By analyzing the entire set of RNA molecules, proteins, or metabolites in a biological system, researchers can gain a holistic understanding of the compound's impact. crownbio.comnih.govmdpi.com This integrated approach helps to unravel the complex molecular mechanisms underlying the cellular response to this compound. crownbio.com
Transcriptomic Analyses (e.g., RNA-sequencing) to Elucidate Gene Expression Changes
Transcriptomic analysis, particularly using RNA-sequencing (RNA-seq), allows for the comprehensive study of RNA molecules present in a cell at a specific time. mdpi.comlexogen.com This technique is invaluable for identifying changes in gene expression levels in response to this compound treatment. lexogen.com RNA-seq can reveal which genes are up- or down-regulated, providing insights into the cellular pathways affected by the compound. lexogen.comlexogen.com Unlike microarrays, RNA-seq is not limited to detecting known transcripts and can identify novel targets and noncoding RNAs. lexogen.combiorxiv.org This detailed gene expression profiling helps to understand the functional consequences of this compound treatment. lexogen.com
Proteomic and Metabolomic Investigations to Map Biochemical Pathways
Proteomics involves the large-scale study of proteins, providing information on protein expression levels and post-translational modifications. researchgate.net Metabolomics focuses on the identification and quantification of metabolites, the small molecules involved in cellular metabolism. mdpi.comfrontiersin.org By combining proteomic and metabolomic data, researchers can map biochemical pathways influenced by this compound and identify key regulatory nodes connecting protein function to metabolic changes. researchgate.netfrontiersin.orgresearchgate.net Mass spectrometry is a key technique used in both proteomics and metabolomics for analyzing complex biological samples. oup.com These investigations provide a deeper understanding of how this compound alters cellular biochemistry and impacts various metabolic processes. mdpi.comfrontiersin.org
Development and Refinement of Functional Assays for DNA Repair Capacity
This compound is known to inhibit PARP 1 and 2, enzymes involved in DNA repair, particularly the base excision repair (BER) pathway. cancer.govmedkoo.com Therefore, assessing DNA repair capacity is critical in understanding this compound's mechanism and its potential therapeutic applications, especially in contexts of homologous recombination deficiency (HRD). mayocliniclabs.comnih.gov Refined functional assays are employed to measure the impact of this compound on these repair processes.
Clonogenic Assays for DNA Damage Response Assessment
Clonogenic assays are a standard method used to determine the reproductive viability of cells after treatment with cytotoxic agents like PARP inhibitors. mdpi.complos.orgjbuon.com This assay assesses the ability of a single cell to grow into a large colony, which is a measure of its survival and proliferation capacity following DNA damage and exposure to this compound. mdpi.complos.org Changes in colony formation in the presence of this compound can indicate the extent to which the compound impairs DNA repair and induces cell death. jbuon.com Clonogenic assays have been used in studies involving this compound to compare the sensitivity of different cell lines, such as BRCA1-mutant ovarian cancer cells. mayocliniclabs.comnih.gov
Plasmid-Based Homologous Recombination Repair Assays
Plasmid-based homologous recombination (HR) repair assays are utilized to specifically measure the efficiency of the HR pathway, a major DNA double-strand break repair mechanism. mayocliniclabs.comnih.gov These assays typically involve introducing a damaged plasmid DNA into cells and quantifying the repair events via HR. By using such assays, researchers can investigate how this compound, as a PARP inhibitor, affects HR capacity, which is particularly relevant in understanding synthetic lethality in HR-deficient cancers. mayocliniclabs.comnih.gov Studies have employed plasmid-based HR repair assays to compare BRCA1-mutant ovarian cancer cells with or without specific gene deletions, providing insights into the interplay between PARP inhibition and HR competence. mayocliniclabs.comnih.gov
Methodologies for Preclinical Biomarker Discovery and Validation
Preclinical biomarker discovery and validation are critical steps in the development of targeted therapies like this compound, a potent orally available inhibitor of PARP-1 and PARP-2 nih.gov. The identification of predictive biomarkers in preclinical settings helps to elucidate the mechanisms of action and resistance, guide patient selection for clinical trials, and ultimately improve the likelihood of therapeutic success. For PARP inhibitors, the primary preclinical rationale revolves around the concept of synthetic lethality, particularly in the context of defects in homologous recombination (HR) DNA repair pathways nih.govnih.gov.
Methodologies employed in the preclinical discovery and validation of biomarkers for this compound, and PARP inhibitors in general, involve a combination of in vitro and in vivo models coupled with advanced molecular profiling techniques.
Preclinical Models:
In Vitro Models: Cancer cell lines with characterized genetic backgrounds, including known mutations in BRCA1, BRCA2, and other homologous recombination repair (HRR) genes, are fundamental tools. [7 from second search, 11 from third search] These models allow for controlled experiments to assess the sensitivity of different genetic subtypes to this compound and to identify molecular changes associated with response or resistance. Patient-derived organoids (PDOs), which better replicate human tissue biology and heterogeneity, are also increasingly used for biomarker discovery in a controlled laboratory setting. [4 from first search, 13 from third search]
In Vivo Models: Patient-derived xenografts (PDXs) and cell line-derived xenografts in immunocompromised mice are crucial for evaluating the efficacy of this compound in a more complex tumor microenvironment and for validating biomarkers identified in vitro. [4 from first search, 11 from third search] These models allow for the assessment of tumor growth inhibition in response to this compound and the correlation of treatment outcomes with molecular characteristics of the tumor tissue. Mouse clinical trials (MCTs) using large panels of PDX models can capture clinical heterogeneity and facilitate hypothesis-free biomarker discovery by correlating response data with extensive molecular characterization. [11 from third search]
Molecular Profiling Techniques:
A range of advanced methodologies are applied to biological samples from these preclinical models to identify and validate potential biomarkers:
Genomic and Transcriptomic Analysis: Techniques such as next-generation sequencing (NGS), RNA sequencing (RNA-Seq), and quantitative PCR (qPCR) are used to characterize the mutational status of genes like BRCA1 and BRCA2, assess homologous recombination deficiency (HRD) scores, and analyze gene expression profiles. [4 from first search, 10 from first search, 13 from first search, 4 from third search] Changes in the expression of genes involved in DNA repair pathways or other cellular processes can be correlated with sensitivity or resistance to this compound.
Protein Analysis: Multiplex immunoassays, Western blotting, and mass spectrometry-based proteomics are employed to quantify protein levels and assess post-translational modifications. [4 from first search, 10 from first search, 16 from first search] For instance, the expression levels of proteins involved in DNA repair, such as 53BP1, have been investigated as potential biomarkers for PARP inhibitor response. [5 from first search]
Epigenetic Analysis: Methods to assess DNA methylation, such as methylation-specific PCR or bisulfite sequencing, can be used to investigate the epigenetic silencing of genes involved in HRR, such as BRCA1 promoter methylation, or other genes like HOXA9, which has been explored as a potential biomarker for PARP inhibitor sensitivity. [5 from first search, 13 from third search]
Functional Assays: Beyond molecular profiling, functional assays are used to directly assess the integrity of DNA repair pathways, such as measuring RAD51 foci formation as an indicator of HR capacity. [13 from third search] Cellular assays evaluating proliferation, apoptosis, and DNA damage accumulation upon this compound treatment in different preclinical models also contribute to biomarker validation.
Detailed Research Findings and Data:
Preclinical research with PARP inhibitors, including studies that would have informed the clinical development of this compound, has consistently shown that deficiencies in HRR, particularly BRCA1/2 mutations, are strong predictors of sensitivity [5, 10 from third search]. This synthetic lethal interaction is a cornerstone finding from preclinical studies.
Studies have utilized panels of cancer cell lines with varying HRR statuses to demonstrate differential sensitivity to PARP inhibitors. For example, cell lines with BRCA1 or BRCA2 mutations typically exhibit lower IC50 values for PARP inhibitors compared to HR-proficient cell lines. [7 from third search]
Preclinical investigations have also explored biomarkers beyond BRCA1/2 mutations. For instance, studies have suggested that low levels of the 53BP1 protein may correlate negatively with response to PARP inhibitors like this compound in HRD ovarian cancer models [5 from first search]. Similarly, methylation of the HOXA9 promoter has been investigated as a potential predictive biomarker [5 from first search, 13 from third search]. These findings often emerge from preclinical screens using molecularly characterized cell line panels or in vivo models, where biomarker levels or status are correlated with treatment response.
Validation of these preclinical biomarkers involves confirming their association with this compound sensitivity across different models and using orthogonal methodologies. For example, a potential biomarker identified through gene expression analysis in cell lines might be further validated by assessing protein expression in PDX models and correlating with tumor response.
While specific detailed data tables from preclinical this compound biomarker studies were not extensively available in the search results, the general methodologies applied to PARP inhibitors provide a framework. Below is a representative table illustrating the types of biomarkers investigated preclinically for PARP inhibitors and the common methodologies used.
| Biomarker Category | Specific Biomarker Examples | Preclinical Methodologies for Discovery & Validation | Relevant Preclinical Models |
| DNA Repair Deficiency | BRCA1/2 Mutations | NGS, PCR, Sanger Sequencing | Cancer Cell Lines, PDX Models |
| Homologous Recombination Deficiency (HRD) | Genomic Scarring Assays (e.g., Myriad myChoice HRD), Gene Expression Profiling | Cancer Cell Lines, PDX Models | |
| BRCA1 Promoter Methylation | Methylation-Specific PCR, Bisulfite Sequencing | Cancer Cell Lines, PDX Models | |
| Protein Expression/Alteration | 53BP1 Protein Levels | Western Blotting, Immunochemistry, Multiplex Immunoassays | Cancer Cell Lines, PDX Models, Organoids |
| Epigenetic Modifications | HOXA9 Promoter Methylation | Methylation-Specific PCR, Bisulfite Sequencing | Cancer Cell Lines, PDX Models |
| Functional DNA Repair | RAD51 Foci Formation | Immunofluorescence | Cancer Cell Lines |
| Other Genes/Pathways | ATM, PALB2, RAD51C/D Mutations | NGS, PCR | Cancer Cell Lines, PDX Models |
| DNA Repair Pathway Gene Expression Signatures | RNA-Seq, Microarrays, qPCR | Cancer Cell Lines, PDX Models, Organoids |
This table reflects the typical approaches used in preclinical research for PARP inhibitors to identify and validate biomarkers that predict response, forming the basis for selecting patient populations in clinical trials.
Q & A
Q. What are the limitations of current this compound clinical data, and how can they guide future research?
- Methodological Answer : Key limitations include small sample sizes (e.g., only 8 HRD-positive non-BRCA-mutated patients) and lack of resistance mechanism analysis. Future trials should prioritize larger, biomarker-stratified cohorts and integrate translational endpoints (e.g., circulating tumor DNA for dynamic HRD assessment) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
